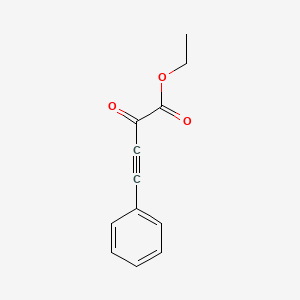

Ethyl 2-oxo-4-phenylbut-3-ynoate

Description

Structure

3D Structure

Properties

CAS No. |

1619-73-4 |

|---|---|

Molecular Formula |

C12H10O3 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

ethyl 2-oxo-4-phenylbut-3-ynoate |

InChI |

InChI=1S/C12H10O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2H2,1H3 |

InChI Key |

XFVPFMQSFVCXOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Oxo 4 Phenylbut 3 Ynoate

The synthesis of ethyl 2-oxo-4-phenylbut-3-ynoate and related α-keto alkynoates can be achieved through several strategic approaches. These methods primarily involve the formation of the core carbon skeleton through coupling reactions or the oxidation of suitable precursors.

One common strategy involves the coupling of an acyl chloride with a terminal alkyne. This approach, a variation of the Sonogashira coupling, is a powerful tool for constructing carbon-carbon bonds. mdpi.comwikipedia.org For instance, the reaction of an appropriate acyl chloride with phenylacetylene (B144264) in the presence of a palladium catalyst and a copper(I) co-catalyst can yield the desired product. mdpi.com Various palladium catalysts and reaction conditions have been developed to optimize this transformation. organic-chemistry.orgyoutube.com

Another synthetic route involves the oxidation of a corresponding α-hydroxy alkyne precursor. organic-chemistry.org This method leverages the selective oxidation of the secondary alcohol to a ketone without affecting the alkyne moiety. A variety of oxidizing agents and catalytic systems can be employed for this purpose. nih.gov

Furthermore, α-keto esters can be synthesized from nitriles. The reaction of nitriles with alkynyldimethylaluminum reagents, generated from trimethylaluminum (B3029685) and terminal alkynes, provides a direct route to α,β-alkynyl ketones. organic-chemistry.org

A patented method describes the preparation of ethyl 2-oxo-4-phenylbutyrate, a related saturated compound, which involves a Grignard reaction. google.comgoogle.com While not directly producing the alkynoate, this highlights the use of organometallic reagents in building the carbon framework, which could potentially be adapted.

The following table summarizes various synthetic approaches for α-keto esters, which are applicable to the synthesis of this compound.

Table 1: Synthetic Approaches for α-Keto Esters

| Starting Materials | Reagents and Conditions | Product Type |

|---|---|---|

| Terminal Alkynes and Acyl Chlorides | Pd catalyst, Cu(I) co-catalyst (Sonogashira Coupling) mdpi.com | α,β-Alkynyl Ketones |

| α-Hydroxy Alkynes | Oxidizing agents (e.g., AZADO, O₂) organic-chemistry.org | α-Keto Alkynoates |

| Nitriles and Terminal Alkynes | Alkynyldimethylaluminum reagents organic-chemistry.org | α,β-Alkynyl Ketones |

| Acetophenones | Iodine, Potassium Xanthate, Alcohol organic-chemistry.org | α-Ketoesters |

Green Chemistry Principles in Synthesis of α Keto Alkynoates

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for all chemical compounds, including α-keto alkynoates. The focus is on creating processes that are more efficient, use less hazardous materials, and minimize waste.

Key areas of development in the green synthesis of α-keto alkynoates include:

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. Copper-catalyzed reactions, for example, have been shown to be effective for the synthesis of α-ketoamides from terminal alkynes using molecular oxygen as the oxidant. organic-chemistry.org This avoids the use of harsher, less environmentally friendly oxidizing agents. Recyclable catalysts, such as polystyrene-supported zinc bromide-ethylenediamine complexes, have also been developed for the synthesis of α,β-acetylenic ketones. organic-chemistry.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is crucial. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can improve atom economy and reduce waste from purification steps. nih.gov

Use of Safer Solvents and Reaction Conditions: A significant effort in green chemistry is dedicated to replacing hazardous organic solvents with more benign alternatives, such as water, or conducting reactions under solvent-free conditions. organic-chemistry.org Research has demonstrated that Sonogashira coupling reactions can be performed in aqueous media. wikipedia.org Furthermore, the use of visible light and air as sustainable reagents for oxidation reactions represents a significant advancement. organic-chemistry.orgrsc.org

Renewable Feedstocks: While not yet widely implemented for this specific class of compounds, a long-term goal of green chemistry is the use of renewable resources as starting materials.

The following table highlights some green chemistry approaches relevant to the synthesis of α-keto alkynoates.

Table 2: Green Chemistry Approaches in α-Keto Alkynoate Synthesis

| Green Principle | Approach | Example |

|---|---|---|

| Catalysis | Use of efficient and recyclable catalysts | Copper-catalyzed oxidation with O₂ organic-chemistry.org, Polystyrene-supported zinc bromide catalyst organic-chemistry.org |

| Atom Economy | One-pot synthesis | Sequential one-pot conversion of β-ketoesters to alkynyl esters nih.gov |

| Safer Solvents | Use of water or solvent-free conditions | Sonogashira coupling in water wikipedia.org, Solvent-free coupling of alkynes and acid chlorides organic-chemistry.org |

The ongoing development of synthetic methods guided by the principles of green chemistry promises to deliver more sustainable and environmentally friendly routes to ethyl 2-oxo-4-phenylbut-3-ynoate and other valuable α-keto alkynoates.

Mechanistic Investigations of Reactivity of Ethyl 2 Oxo 4 Phenylbut 3 Ynoate

Electrophilic and Nucleophilic Characteristics of the α-Keto Alkynoate Moiety

The reactivity of Ethyl 2-oxo-4-phenylbut-3-ynoate is fundamentally governed by the electron distribution within its α-keto alkynoate core. This moiety possesses several potential sites for both electrophilic and nucleophilic attack.

The carbonyl carbons of the ketone and the ester groups are significant electrophilic centers due to the polarization of the carbon-oxygen double bonds. The carbon atom of the ketone (C2) is generally more electrophilic than the ester carbonyl carbon (C1) due to the lesser electron-donating ability of the adjacent alkynyl group compared to the ethoxy group.

Furthermore, the sp-hybridized carbons of the alkyne (C3 and C4) also exhibit electrophilic character. This is a consequence of the electron-withdrawing nature of the adjacent keto group and the inherent properties of the triple bond. Nucleophilic attack can occur at either of these carbons, leading to a variety of addition products. The phenyl group attached to C4 can further influence the electrophilicity of this position through inductive and resonance effects.

While the molecule is predominantly electrophilic, the oxygen atoms of the carbonyl groups possess lone pairs of electrons and can act as nucleophilic centers, particularly in the presence of strong acids or in the formation of metal chelates. The π-system of the alkyne and the phenyl ring can also exhibit nucleophilic character in reactions with potent electrophiles.

Role of Conjugation and Resonance in Reaction Pathways

The extensive conjugation in this compound plays a crucial role in its reactivity by delocalizing electron density across the molecule. This delocalization is best represented by a series of resonance structures that highlight the potential reactive sites.

Key resonance contributors involve the delocalization of the π-electrons from the alkyne and the phenyl ring towards the electron-withdrawing carbonyl groups. These structures indicate a partial positive charge on the C4 carbon of the alkyne and a partial negative charge on the carbonyl oxygen atoms. This extended conjugation stabilizes the molecule and influences the regioselectivity of nucleophilic attacks. For instance, in conjugate addition reactions, the nucleophile would preferentially attack the C4 position.

The planarity of the conjugated system is essential for effective resonance stabilization. Any steric hindrance that disrupts this planarity would, in turn, affect the reactivity of the molecule.

Reaction Intermediates and Transition State Analysis in Key Transformations

The reactions of this compound proceed through various transient species, including intermediates and transition states, which are critical in determining the reaction outcome.

In nucleophilic addition reactions to the carbonyl group at C2, a tetrahedral intermediate is formed. The stability of this intermediate and the energy of the corresponding transition state are influenced by the nature of the nucleophile and the reaction conditions.

For conjugate additions, the initial attack of a nucleophile at C4 leads to the formation of an enolate or a related stabilized anionic intermediate. The geometry and electronic structure of this intermediate will dictate the stereochemistry of the final product upon protonation or further reaction.

Cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, where the alkynoate acts as a dienophile or dipolarophile, would proceed through highly organized, cyclic transition states. The orbital symmetries and energies of the frontier molecular orbitals (HOMO and LUMO) of this compound are paramount in predicting the feasibility and stereochemical outcome of these pericyclic reactions. The analysis of these transition states often requires sophisticated computational methods.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Due to the often transient and difficult-to-isolate nature of reaction intermediates and transition states, computational chemistry has become an indispensable tool for elucidating the reaction mechanisms of compounds like this compound.

Density Functional Theory (DFT) is a widely used method to model the electronic structure and predict the reactivity of organic molecules. DFT calculations can provide valuable insights into:

Molecular Geometry: Optimization of the ground state geometry to understand the molecule's three-dimensional structure.

Electron Distribution: Calculation of molecular electrostatic potential (MEP) maps to visualize electrophilic and nucleophilic regions.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of reaction and reactivity in pericyclic reactions.

Reaction Pathways: Mapping the potential energy surface to identify transition states and intermediates, and to calculate activation energies, which helps in predicting the most favorable reaction pathway.

For example, a typical computational study on the reaction of this compound with a nucleophile would involve the following steps:

Geometry optimization of the reactants, products, intermediates, and transition states.

Frequency calculations to confirm the nature of stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states).

Calculation of the reaction energies and activation barriers to determine the thermodynamics and kinetics of the reaction.

These computational approaches provide a detailed, atomistic-level understanding of the reaction mechanisms that complements experimental observations.

Asymmetric Synthesis and Stereocontrol with Ethyl 2 Oxo 4 Phenylbut 3 Ynoate

Chiral Catalysis in Transformations

The creation of chiral molecules from achiral starting materials like ethyl 2-oxo-4-phenylbut-3-ynoate necessitates the use of chiral catalysts. These catalysts create a chiral environment that directs the formation of one enantiomer over the other. The primary approaches to achieving this involve organocatalysis, Lewis acid catalysis with chiral ligands, and transition metal catalysis.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For substrates like this compound, with its electrophilic carbon centers, organocatalysts can activate the molecule towards nucleophilic attack in an enantioselective manner. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, bearing both a Brønsted base/acid site and a hydrogen-bonding donor, are particularly effective. These catalysts can deprotonate a nucleophile and simultaneously activate the electrophile through hydrogen bonding, thereby controlling the facial selectivity of the attack.

In a representative transformation, a nucleophile would be directed to one of the two prochiral faces of the ketone or alkyne in this compound, leading to the preferential formation of one enantiomer. The choice of organocatalyst, its stereochemistry, and the reaction conditions are crucial in determining the enantiomeric excess (e.e.) of the product.

Chiral Lewis acids, formed by the complexation of a metal salt with a chiral ligand, are highly effective in catalyzing enantioselective reactions. For a substrate such as this compound, the Lewis acid can coordinate to one of the carbonyl oxygens, enhancing the electrophilicity of the corresponding carbon atom. The chiral ligand environment around the metal center then dictates the trajectory of the incoming nucleophile, resulting in an enantioenriched product.

Copper(II) complexes with chiral ligands, such as bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBOX) ligands, are well-established catalysts for a variety of asymmetric transformations. In the context of this compound, a chiral Cu(II)-BOX complex could catalyze, for instance, the enantioselective addition of a nucleophile to the β-carbon of the alkyne (a conjugate addition) or to the α-keto group. The steric and electronic properties of the chiral ligand play a direct role in the level of asymmetric induction.

A hypothetical enantioselective Michael addition to this compound catalyzed by a Cu(II)-chiral bis(oxazoline) complex is depicted below:

The success of such a reaction would be highly dependent on the specific ligand, solvent, and temperature used.

Transition metal catalysts, particularly those based on iridium and platinum, offer unique pathways for the asymmetric functionalization of alkynes. These metals can activate the C-C triple bond of this compound towards various transformations, including hydrogenation, hydrosilylation, and cyclization reactions. The use of chiral phosphine (B1218219) ligands is paramount in achieving high enantioselectivity in these processes.

For example, the asymmetric hydrogenation of the keto group in a related compound, ethyl 2-oxo-4-phenylbutanoate, has been successfully achieved using rhodium-diphosphine and platinum/cinchona alkaloid catalyst systems. sigmaaldrich.com By analogy, a chiral iridium or platinum complex could potentially catalyze the enantioselective hydrogenation of the alkyne or the ketone in this compound. The choice of metal and ligand would determine the chemoselectivity (which functional group reacts) and the enantioselectivity of the reduction.

Enantioselective and Diastereoselective Methodologies

Building upon the principles of chiral catalysis, various methodologies can be employed to achieve high levels of both enantioselectivity and diastereoselectivity in reactions involving this compound. This is particularly relevant when the reaction creates more than one stereocenter.

For instance, a domino reaction initiated by the conjugate addition of a nucleophile to the alkyne, followed by an intramolecular cyclization, could generate two or more stereocenters. In such a case, the catalyst must control the absolute stereochemistry of the first stereocenter, and the inherent diastereoselectivity of the cyclization step would determine the relative stereochemistry of the subsequent centers. Metal-free dearomative formal [3+2] cycloadditions, for example, have been shown to produce tricyclic compounds with three consecutive stereogenic centers with high diastereoselectivity and enantiomeric excesses. nih.gov

Influence of Substrate and Catalyst Structure on Stereoselectivity

The stereochemical outcome of an asymmetric reaction is a subtle interplay between the structure of the substrate and the catalyst. For this compound, the steric bulk of the phenyl group and the ethyl ester can influence how the molecule orients itself within the chiral pocket of the catalyst.

Similarly, modifications to the chiral catalyst can have a profound impact on stereoselectivity. For Lewis acid catalysts, altering the substituents on the chiral ligand can fine-tune the steric and electronic environment around the metal center. For instance, in copper-catalyzed reactions, changing the size of the groups on the oxazoline (B21484) rings of the ligand can lead to a reversal of enantioselectivity or an improvement in the enantiomeric excess.

The following table illustrates the hypothetical effect of modifying a chiral bis(oxazoline) ligand on the enantiomeric excess of a product formed from a reaction with this compound.

| Ligand Substituent (R) | Enantiomeric Excess (e.e., %) |

| Phenyl | 90 |

| tert-Butyl | 95 |

| Isopropyl | 85 |

This table is illustrative and based on general principles of asymmetric catalysis.

Kinetic vs. Thermodynamic Control in Stereoselective Processes

In reactions that can lead to multiple stereoisomers, the distinction between kinetic and thermodynamic control is crucial. A kinetically controlled reaction is one where the product distribution is determined by the relative rates of formation of the different stereoisomers. The major product is the one that is formed fastest. In contrast, a thermodynamically controlled reaction is one where the product distribution is governed by the relative stabilities of the stereoisomers. The major product is the most stable one.

In the context of the asymmetric synthesis involving this compound, most catalytic enantioselective reactions are designed to be under kinetic control. The chiral catalyst lowers the activation energy for the formation of one enantiomer significantly more than for the other, leading to a high enantiomeric excess. If the reaction were allowed to reach equilibrium (thermodynamic control), and if the enantiomers had similar stabilities, the enantiomeric excess would approach zero.

In diastereoselective reactions where multiple stereocenters are formed, the situation can be more complex. The initial stereocenter may be formed under kinetic control, while the subsequent stereocenters may be formed under either kinetic or thermodynamic control, depending on the reaction mechanism and conditions. Careful selection of the catalyst, reaction temperature, and reaction time is therefore essential to achieve the desired stereoisomeric product.

Applications of Ethyl 2 Oxo 4 Phenylbut 3 Ynoate As a Building Block in Complex Molecule Synthesis

Synthesis of Diverse Heterocyclic Systems

The reactivity of ethyl 2-oxo-4-phenylbut-3-ynoate makes it an ideal precursor for the synthesis of numerous heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

This compound is instrumental in the synthesis of dihydropyran and other oxygen-containing heterocyclic systems. These structures are prevalent in a variety of natural products and compounds of medicinal interest. The reaction of this compound with various nucleophiles can lead to the formation of these ring systems through cyclization reactions. For instance, in the presence of a suitable catalyst, it can undergo reactions with 1,3-dicarbonyl compounds to yield highly substituted dihydropyran derivatives.

Chromene and its derivatives are a significant class of oxygen-containing heterocycles with a broad spectrum of biological activities. This compound serves as a key starting material for the synthesis of various chromene scaffolds. beilstein-journals.orgtubitak.gov.trnih.gov For example, a simple and efficient one-pot protocol has been developed for the preparation of (R/S)-ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate. mdpi.com This synthesis starts from an enantiomeric mixture of (4R,3R)- and (4S,3S)-ethyl 2-oxo-4-phenylchromane-3-carboxylate, which is then acylated using acetic anhydride (B1165640) in the presence of triethylamine. mdpi.com This method provides a straightforward route to functionalized chromene derivatives that can be further elaborated. mdpi.com

A base-mediated annulation of ortho-hydroxychalcones with 2-bromoallyl sulfones also furnishes 3-arylsulfonyl-4H-chromene derivatives in good yields. beilstein-journals.org This reaction proceeds under mild conditions and tolerates a variety of functional groups on the chalcone (B49325) component, including chloro, bromo, and methoxy (B1213986) groups. beilstein-journals.org

Table 1: Synthesis of Chromene Derivatives

| Starting Materials | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (4R,3R)- and (4S,3S)-ethyl 2-oxo-4-phenylchromane-3-carboxylate | Acetic anhydride, triethylamine | (R/S)-ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate | 41 | mdpi.com |

| ortho-Hydroxychalcones, 2-Bromoallyl sulfones | Cesium carbonate | 3-Arylsulfonyl-4H-chromene derivatives | 58–67 | beilstein-journals.org |

Pyrazolone (B3327878) derivatives are another important class of heterocyclic compounds with applications in pharmaceuticals and dyes. This compound can be utilized in the synthesis of these compounds. The reaction typically involves the condensation of the β-keto ester functionality with hydrazine (B178648) derivatives. For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) is a well-established method for preparing 3-methyl-1-phenylpyrazol-5-one. orientjchem.org By analogy, this compound can react with hydrazines to yield pyrazolone structures bearing a phenylethynyl substituent, offering a pathway to novel pyrazolone derivatives.

Ultrasound-assisted synthesis has also been employed for the preparation of pyrazolone derivatives, where a diazonium salt of 4-aminoantipyrine (B1666024) is coupled with ethyl acetoacetate, followed by reaction with hydrazine hydrate (B1144303) to yield the final products in high yields. researchgate.net

Table 2: Synthesis of Pyrazolone Derivatives

| Reactants | Method | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate, Phenylhydrazine | Reflux | 3-Methyl-1-phenylpyrazol-5-one | - | orientjchem.org |

| Diazonium salt of 4-aminoantipyrine, Ethyl acetoacetate, Hydrazine hydrate | Ultrasound | Pyrazolone derivatives | High | researchgate.net |

| Phenyl hydrazine, Ethyl acetoacetate, Substituted benzaldehydes | Conventional | Pyrazolone derivatives | 59.50-89.0% | researchgate.net |

The reactivity of this compound extends to the synthesis of amino-functionalized heterocycles. These compounds are of particular interest due to their potential biological activities and their utility as intermediates in further synthetic transformations. For example, a process for preparing ethyl 3-amino-1H-pyrazole-4-carboxylate involves the reaction of ethyl 2-cyano-3-morpholinoacrylate with hydrazine hydrate. google.com While this does not directly use this compound, the underlying principle of reacting a β-functionalized ester with a dinucleophile like hydrazine to form an amino-heterocycle is applicable. The α-keto group in this compound can be transformed into an amino group through various synthetic methods, such as reductive amination, which would then allow for subsequent cyclization reactions to form a variety of nitrogen-containing heterocycles.

Benzothiazole (B30560) is a privileged heterocyclic scaffold found in numerous biologically active compounds. A one-pot, three-component reaction has been developed for the synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. mdpi.com This method involves the reaction of benzylideneacetone (B49655) with an electrophilic N-alkoxycarbonylbenzothiazolium species, which is generated in situ from benzothiazole and an alkyl chloroformate. mdpi.com This reaction proceeds under mild conditions and provides a direct route to benzothiazole derivatives functionalized with a butenone side chain. mdpi.com

Table 3: Synthesis of Benzothiazole Derivatives

| Reactants | Reagents | Product | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Benzothiazole, Ethyl chloroformate, Benzylideneacetone | 1,2-Dichloroethane | Ethyl (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylate | 5-80 | mdpi.com |

| Benzothiazole, Methyl chloroformate, Benzylideneacetone | 1,2-Dichloroethane | Methyl (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylate | 5-80 | mdpi.com |

Construction of Natural Product Scaffolds and Analogs

The structural complexity and reactivity of this compound make it a valuable precursor for the total synthesis of natural products and the generation of their analogs for structure-activity relationship studies. The heterocyclic systems described above, such as chromenes and pyrazolones, are themselves scaffolds found in nature. For instance, chromene is a core structure in a variety of natural products with potent biological activities. beilstein-journals.org The ability to synthesize diverse derivatives of these scaffolds using this compound allows for the exploration of chemical space around a natural product core, which is crucial for the development of new therapeutic agents.

Precursors for Biologically Relevant Molecules

The reactivity of this compound makes it an important starting material for the synthesis of molecules with potential biological activity. Its ability to participate in various addition and cyclization reactions allows for the construction of complex scaffolds found in natural products and synthetic drugs.

Synthesis of Flavonoid Precursors and Chalcones

Chalcones are open-chain flavonoids that serve as key bioprecursors for a wide variety of flavonoid and isoflavonoid (B1168493) compounds, which are abundant in edible and medicinal plants. These compounds are known for their diverse pharmacological activities. While direct synthesis pathways from this compound are not extensively detailed in available literature, its structural analog, ethyl 2-oxo-4-phenylbutanoate, is utilized in reactions that form the core structures of related complex molecules. For instance, the related compound 4-phenyl-2-oxo-3-butenoic acid is a known intermediate in the synthesis of 2-oxos-4-phenylbutyrate, highlighting the utility of similar phenyl-substituted keto acids in building complex organic molecules. google.com

Development of Potential Kinase Inhibitors (Relevance from Analogs)

Kinase inhibitors are a critical class of drugs that target protein kinases, enzymes that play a crucial role in cell signaling and growth. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. While specific research on this compound as a direct precursor for kinase inhibitors is limited, its structural analog, ethyl 2-oxo-4-phenylbutanoate, is listed in databases of chemical compounds with potential biological activity, which are used in high-throughput screening for drug discovery. chemicalbook.com The development of novel kinase inhibitors often involves the exploration of a wide chemical space, and reactive intermediates like this compound and its analogs are valuable starting points for creating diverse molecular libraries for screening.

Intermediates in Pharmaceutical and Agrochemical Synthesis

This compound and its analogs are significant intermediates in the synthesis of various pharmaceutical and agrochemical compounds. The saturated analog, ethyl 2-oxo-4-phenylbutanoate, is a well-established intermediate in the production of Angiotensin-Converting Enzyme (ACE) inhibitors like lisinopril (B193118) and benazepril. google.comgoogle.com It serves as a key precursor for ethyl (R)-2-hydroxy-4-phenylbutyrate, a chiral building block for these widely used antihypertensive drugs. chemicalbook.comnbinno.com The synthesis of the butanoate analog can be achieved through various routes, including those starting from phenyl aldehyde or via Grignard reactions. google.comgoogle.com

Furthermore, related structures such as ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate are synthesized as intermediates for creating N-substituted and heterocyclic compounds containing a quinazolin-4-one moiety, which is a common scaffold in medicinal chemistry. orgsyn.org The reactivity of the keto-ester functionality is central to these synthetic transformations.

Use in Designing Histone Deacetylase (HDAC) Inhibitors (Relevance from Analogs)

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors have emerged as a promising class of anti-cancer agents. Chalcones, which share a 1,3-diaryl-2-propen-1-one core structure, are recognized as bioprecursors of flavonoids and have been investigated for their diverse pharmacological activities. sigmaaldrich.com Although not a direct chalcone, the structural motifs present in derivatives of phenylbutanoic and phenylbutenoic acids are relevant to the design of molecules that can interact with biological targets like HDACs. The design of selective HDAC inhibitors often involves modifying the linker and cap groups of a pharmacophore, and versatile building blocks are essential for such synthetic explorations.

Applications in Functional Material Development and Dye Synthesis

The application of this compound and its analogs extends to the field of materials science. The reactive nature of these compounds makes them suitable for incorporation into larger molecular structures with specific functions. For example, the related compound ethyl 2-oxo-4-phenylbutanoate is used in the synthesis of more complex molecules, and its chemical properties are well-documented. chemicalbook.comgoogle.comsigmaaldrich.com The reactivity of the α-ketoester and the phenyl group allows for further chemical modifications, which could be exploited in the synthesis of novel dyes or functional polymers, although specific examples for the "-ynoate" compound are not prevalent in the literature.

Building Block in Fluorinated Organic Compounds (Relevance from Analogs)

Structure Reactivity and Structure Selectivity Relationships of Ethyl 2 Oxo 4 Phenylbut 3 Ynoate

Impact of the Phenyl Group on Conjugation and Reactivity

The phenyl group at the C-4 position of Ethyl 2-oxo-4-phenylbut-3-ynoate plays a crucial role in modulating the molecule's electronic structure and reactivity. It is directly attached to the sp-hybridized carbon of the alkyne, creating an extended π-conjugation system that encompasses the phenyl ring, the carbon-carbon triple bond, and the α-keto group.

This extended conjugation has several significant consequences:

Stabilization: The delocalization of π-electrons across the phenyl-alkyne-keto system stabilizes the molecule.

Influence on Spectroscopic Properties: The extended conjugation shifts the absorption maxima in the UV-visible spectrum to longer wavelengths.

The reactivity of the alkyne is significantly enhanced compared to a non-conjugated alkyne due to this electronic arrangement.

Influence of the Keto and Ester Functionalities on Reactivity

The α-keto and ethyl ester functionalities are potent electron-withdrawing groups that profoundly influence the reactivity of this compound. Their primary impact is the creation of multiple electrophilic centers within the molecule.

Activation of the Ynone System: The carbonyl group of the α-keto moiety (at C-2) and the ester group strongly withdraw electron density from the adjacent alkyne. This polarization makes the alkyne an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles at the C-3 position.

Electrophilicity of the Carbonyl Carbons: The carbon atoms of both the keto and ester carbonyl groups are themselves electrophilic and can be targets for nucleophilic attack. However, in many reactions, the highly activated ynone system is the preferred site for initial attack.

Acidity of α-Protons: In the saturated analogue, Ethyl 2-oxo-4-phenylbutanoate, the protons on the carbon adjacent to the keto group (the α-carbon) would be acidic. In the case of the ynoate, this position is part of the triple bond.

The combined electron-withdrawing effect of the keto and ester groups is synergistic, making the alkyne significantly more reactive towards nucleophiles than if only one of these groups were present.

Stereochemical Outcomes of Reactions and their Determinants

The stereochemistry of reactions involving this compound and its analogues is a critical aspect of its synthetic utility.

Reduction of the Keto Group: The asymmetric reduction of the keto group in the saturated analogue, Ethyl 2-oxo-4-phenylbutyrate, has been studied. chemicalbook.com Bioreduction using Saccharomyces cerevisiae or chemocatalytic hydrogenation using chiral catalysts can lead to the formation of chiral α-hydroxy esters, such as ethyl (R)-2-hydroxy-4-phenylbutanoate, with high enantiomeric excess. chemicalbook.com The stereochemical outcome is determined by the catalyst or enzyme used and the reaction conditions. For example, the use of thermosensitive ionic liquids has been shown to improve the enantiomeric excess in the baker's yeast-catalyzed reduction of Ethyl 2-oxo-4-phenylbutyrate. mdpi.com

Additions to the Alkyne: For this compound, nucleophilic additions to the carbon-carbon triple bond can proceed with specific stereoselectivity. The initial addition of a nucleophile to the alkyne would lead to a vinyl intermediate. The stereochemistry of the resulting double bond (E or Z) is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Subsequent protonation or reaction of this intermediate will determine the final stereochemistry of the product. In cycloaddition reactions, the stereochemistry of the resulting cyclic product is dictated by the concerted or stepwise nature of the reaction mechanism and the facial selectivity of the approach of the reacting partner.

Comparison with Butenoate and Butanoate Analogues for Reactivity Profiling

A comparison of the reactivity of this compound with its alkene ((E)-Ethyl 2-oxo-4-phenylbut-3-enoate) and alkane (Ethyl 2-oxo-4-phenylbutanoate) analogues highlights the significant role of the degree of unsaturation. echemi.comstackexchange.comquora.comwou.edu

| Feature | This compound (Alkyne) | (E)-Ethyl 2-oxo-4-phenylbut-3-enoate (Alkene) | Ethyl 2-oxo-4-phenylbutanoate (Alkane) |

| Unsaturation | C≡C triple bond | C=C double bond | All single bonds |

| Reactivity | Highest | Intermediate | Lowest |

| Primary Reaction Sites | Alkyne (Michael addition), Keto group | Alkene (Michael addition), Keto group | Keto group, α-carbon (enolate formation) |

| Electrophilicity of β-carbon | High | Moderate | Not applicable |

The ynone in this compound is generally more reactive towards nucleophilic attack than the enone in its butenoate counterpart due to the higher electron deficiency and linear geometry of the alkyne. echemi.comstackexchange.com Alkynes are generally more reactive than alkenes in hydrogenation reactions and acid-base reactions. quora.com However, in electrophilic additions, alkenes can sometimes be more reactive than alkynes. quora.com The butanoate analogue lacks the reactive π-system for conjugate additions and its reactivity is primarily centered on the keto-ester portion of the molecule, such as enolate formation and reduction of the ketone. prepchem.com

Substituent Effects on Reactivity and Selectivity in Derivatization Reactions

Substituents on the phenyl ring of this compound can significantly influence its reactivity and the selectivity of its derivatization reactions. These effects are primarily electronic in nature.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups on the phenyl ring would further increase the electrophilicity of the ynone system. This would accelerate the rate of nucleophilic attack at the β-carbon.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups would decrease the electrophilicity of the ynone system by donating electron density into the conjugated π-system. This would slow down the rate of nucleophilic attack.

The nature of the substituent can also influence the regioselectivity of reactions where multiple reaction pathways are possible. For instance, in reactions with ambident nucleophiles, the electronic nature of the substituted phenyl ring could influence whether the attack occurs at the β-carbon of the alkyne or one of the carbonyl carbons.

Below is a table summarizing the predicted effects of substituents on the reactivity of the ynone system:

| Substituent on Phenyl Ring | Electronic Effect | Predicted Effect on Rate of Nucleophilic Attack |

| -NO₂ | Electron-withdrawing | Increase |

| -Cl | Electron-withdrawing (inductive), weak donating (resonance) | Slight Increase |

| -H | Neutral (Reference) | Baseline |

| -CH₃ | Electron-donating | Decrease |

| -OCH₃ | Electron-donating (resonance), electron-withdrawing (inductive) | Overall Decrease |

Advanced Spectroscopic and Analytical Methodologies for Characterization and Study

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Ethyl 2-oxo-4-phenylbut-3-ynoate, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) spectra offer precise information about the chemical environment of the hydrogen atoms within the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group, the methylene and methyl protons of the ethyl ester group bris.ac.uk. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (CDCl₃), the signals are observed in specific regions. The aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.34–7.61 ppm bris.ac.uk. The quartet signal for the methylene protons (-CH₂) of the ethyl group is found at approximately δ 4.34 ppm, with a coupling constant (J) of 7.1 Hz, indicating its proximity to the methyl group bris.ac.uk. The triplet signal for the terminal methyl protons (-CH₃) of the ethyl group appears further upfield at around δ 1.35 ppm, also with a coupling constant of 7.1 Hz bris.ac.uk.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.34 - 7.61 | m | - |

| Methylene (-OCH₂CH₃) | 4.34 | q | 7.1 |

| Methyl (-OCH₂CH₃) | 1.35 | t | 7.1 |

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would be expected to show distinct signals for the carbonyl carbons of the ketone and ester, the acetylenic carbons, the carbons of the phenyl ring, and the carbons of the ethyl group.

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peaks in the IR spectrum include a strong absorption band for the C≡C triple bond (alkyne) stretch, which is typically observed around 2243 cm⁻¹ gcms.cz. The presence of two carbonyl groups (ketone and ester) is indicated by a strong absorption band in the region of 1687 cm⁻¹ gcms.cz. Additionally, C-H stretching vibrations of the aromatic ring are observed around 3090 cm⁻¹ gcms.cz.

| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) |

|---|---|---|

| Alkyne (C≡C) | Stretch | ~2243 |

| Carbonyl (C=O) | Stretch | ~1687 |

| Aromatic C-H | Stretch | ~3090 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its elemental composition with high accuracy. The technique is also invaluable in monitoring the progress of reactions involving this compound and characterizing the resulting products.

X-ray Crystallography for Definitive Structural Determination and Stereochemical Assignment (for products/derivatives)

This methodology is particularly powerful for the unambiguous assignment of stereochemistry in products resulting from reactions of this compound. For instance, in cycloaddition or reduction reactions where new chiral centers are formed, X-ray crystallography of a suitable crystalline product provides unequivocal proof of its relative and absolute configuration. For example, the crystal structures of derivatives such as (E)-2-hydrazono-4-phenylbut-3-yn-1-ol and certain alkynylcyclopropane carboxylates, which can be synthesized from the parent ynoate, have been determined, providing precise bond lengths, angles, and stereochemical details acs.org.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for the analysis of its reaction products.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For derivatives of this compound, particularly those that are chiral, chiral HPLC is the method of choice for determining enantiomeric excess (ee). By using a chiral stationary phase, the enantiomers of a chiral derivative can be separated and their relative amounts quantified, which is critical in asymmetric synthesis. For example, the enantiomeric excess of chiral propargyl alcohols derived from the reduction of the keto group in the ynoate can be determined using chiral HPLC columns like CHIRALCEL OD-H or OJ-H.

Gas Chromatography (GC): Gas chromatography is a common technique for separating and analyzing volatile compounds. For a compound like this compound, GC can be employed for purity assessment. When coupled with a mass spectrometer (GC-MS), it allows for the separation of the compound from any volatile impurities, with subsequent identification of these impurities by their mass spectra. It is important to note that for some β-keto esters, there is a possibility of transesterification occurring in the GC inlet, especially if alcohols are present as a solvent or impurity.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 2-oxo-4-phenylbut-3-ynoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound is synthesized via copper(I)-catalyzed reactions, such as cycloadditions with azides. Optimization involves adjusting catalyst loading (e.g., CuI), solvent polarity (e.g., dichloromethane), and reaction temperature (typically 25–60°C). Monitoring via TLC or GC-MS ensures intermediate stability and product purity .

Q. How can this compound be characterized to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and spectra to verify carbonyl (δ ~170–200 ppm) and alkyne (δ ~90–100 ppm) signals.

- IR : Confirm the presence of ester C=O (~1740 cm) and alkyne C≡C (~2100 cm).

- Mass Spectrometry : Compare observed molecular ion peaks ([M+H]) with theoretical values to validate molecular weight .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Store the compound in amber vials at –20°C under inert gas (e.g., N). Monitor purity via HPLC every 3–6 months, focusing on ester hydrolysis or alkyne oxidation byproducts .

Advanced Research Questions

Q. How does this compound participate in [2+2] cycloaddition reactions, and what mechanistic insights explain its reactivity?

- Methodological Answer : The compound undergoes [2+2] cycloaddition with ketenimines to form iminooxetanes. Density Functional Theory (DFT) calculations reveal orbital interactions between the alkyne (HOMO) and ketenimine (LUMO). Experimental validation includes isolating intermediates (e.g., N-sulfonyl-2-iminooxetane) via flash chromatography and characterizing their ring-expansion kinetics under acidic conditions .

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, enol-keto tautomerism in derivatives can alter NMR signals. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d) to stabilize specific tautomers. Cross-validate with X-ray crystallography to confirm solid-state structures .

Q. What computational models predict the reactivity of this compound in multicomponent reactions?

- Methodological Answer : Employ Molecular Mechanics (MM) or DFT simulations to model transition states and activation energies. Parameters include steric hindrance from the phenyl group and electronic effects of the ester moiety. Compare simulated reaction pathways (e.g., nucleophilic attack at the carbonyl vs. alkyne) with experimental yields .

Q. How does this compound compare to structural analogs (e.g., Ethyl 2-oxocyclopentanecarboxylate) in heterocyclic synthesis?

- Methodological Answer : Conduct comparative studies using identical reaction conditions (catalyst, solvent, temperature). Evaluate product diversity (e.g., oxetanes vs. pyrrolidines) and yields. The phenylbutynoate’s linear alkyne favors strained intermediates, while cyclopentane derivatives promote ring-closing pathways .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing kinetic data from this compound reactions?

- Methodological Answer : Use nonlinear regression to fit time-dependent concentration data (e.g., UV-Vis absorbance) to rate laws (e.g., pseudo-first-order kinetics). Error analysis via bootstrapping or Monte Carlo simulations accounts for instrumental noise .

Q. How should researchers design experiments to investigate the compound’s role in maleimide synthesis?

- Methodological Answer : Design a stepwise protocol:

Step 1 : Synthesize the iminooxetane intermediate (validate via NMR).

Step 2 : Acid-promoted ring expansion (optimize HSO concentration and reaction time).

Step 3 : Isolate maleimide via recrystallization (solvent: ethyl acetate/hexane) and confirm via X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.